molecular formula C19H20N2O2S B14984332 Butyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate

Butyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B14984332
M. Wt: 340.4 g/mol
InChI Key: QOLWQVUUSNPVRO-UHFFFAOYSA-N
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Description

BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring substituted with a cyano group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the sulfanyl group can undergo redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}PROPIONATE: Similar structure but with a propionate ester instead of an acetate ester.

    BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}BUTYRATE: Similar structure but with a butyrate ester.

Uniqueness

The uniqueness of BUTYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

butyl 2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C19H20N2O2S/c1-3-4-11-23-18(22)13-24-19-16(12-20)9-10-17(21-19)15-7-5-14(2)6-8-15/h5-10H,3-4,11,13H2,1-2H3

InChI Key

QOLWQVUUSNPVRO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C#N

Origin of Product

United States

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